molecular formula C16H17ClN2OS B15285927 (r)-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide

(r)-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B15285927
M. Wt: 320.8 g/mol
InChI Key: SSRDSYXGYPJKRR-UHFFFAOYSA-N
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Description

®-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide typically involves the condensation of 7-chlorobenzo[b]thiophene-2-carboxylic acid with quinuclidin-3-amine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzo[b]thiophene ring.

    Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the benzo[b]thiophene ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. It has been shown to activate the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and proinflammatory cytokines. This activation triggers the IRF and NF-κB pathways, which are crucial for innate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide stands out due to its specific substitution pattern and its ability to modulate the STING pathway, which is not commonly observed in other thiophene derivatives .

Properties

Molecular Formula

C16H17ClN2OS

Molecular Weight

320.8 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-7-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H17ClN2OS/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19/h1-3,8,10,13H,4-7,9H2,(H,18,20)

InChI Key

SSRDSYXGYPJKRR-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl

Origin of Product

United States

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